1-(Cyclohexylmethoxy)-3-ethynylbenzene
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Overview
Description
1-(Cyclohexylmethoxy)-3-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a cyclohexylmethoxy group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethoxy)-3-ethynylbenzene typically involves the following steps:
Formation of Cyclohexylmethanol: Cyclohexylmethanol can be synthesized by the reduction of cyclohexanone using sodium borohydride or lithium aluminum hydride.
Etherification: Cyclohexylmethanol is then reacted with 3-bromobenzene in the presence of a base such as potassium carbonate to form 1-(Cyclohexylmethoxy)benzene.
Sonogashira Coupling: The final step involves the Sonogashira coupling reaction between 1-(Cyclohexylmethoxy)benzene and ethynyl bromide in the presence of a palladium catalyst and copper(I) iodide to yield this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylmethoxy)-3-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of nitro or halogen-substituted benzene derivatives
Scientific Research Applications
1-(Cyclohexylmethoxy)-3-ethynylbenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Pharmacology: Investigated for its potential biological activity and as a scaffold for drug development
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethoxy)-3-ethynylbenzene involves its interaction with specific molecular targets, depending on its application. For instance, in organic synthesis, it acts as a reactive intermediate, while in pharmacological studies, it may interact with cellular receptors or enzymes to exert its effects .
Comparison with Similar Compounds
1-(Cyclohexylmethoxy)benzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-Ethynylbenzene: Lacks the cyclohexylmethoxy group, affecting its solubility and reactivity.
Uniqueness: 1-(Cyclohexylmethoxy)-3-ethynylbenzene is unique due to the presence of both cyclohexylmethoxy and ethynyl groups, which confer distinct chemical and physical properties, making it versatile for various applications .
Properties
IUPAC Name |
1-(cyclohexylmethoxy)-3-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h1,6,9-11,14H,3-5,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLWXWAIUWIIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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